molecular formula C10H14FNO B13027114 (1S)-1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL

(1S)-1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL

Katalognummer: B13027114
Molekulargewicht: 183.22 g/mol
InChI-Schlüssel: FSABZFYFIIFJAQ-OMNKOJBGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S)-1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL is a chiral compound with significant interest in various fields of scientific research. The compound features an amino group, a hydroxyl group, and a fluorinated aromatic ring, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-fluoro-3-methylbenzaldehyde.

    Aldol Condensation: The aldehyde undergoes aldol condensation with a suitable ketone to form an intermediate.

    Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to form the corresponding alcohol.

    Amination: The alcohol is then subjected to amination using ammonia or an amine source to introduce the amino group.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Catalytic Hydrogenation: Using a metal catalyst such as palladium on carbon to achieve selective reduction.

    Enzymatic Resolution: Employing enzymes to selectively produce the (1S) enantiomer.

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

(1S)-1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of 1-(4-fluoro-3-methylphenyl)propan-2-one.

    Reduction: Formation of 1-amino-1-(4-fluoro-3-methylphenyl)propan-2-amine.

    Substitution: Formation of 1-amino-1-(4-methoxy-3-methylphenyl)propan-2-OL.

Wissenschaftliche Forschungsanwendungen

(1S)-1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding assays.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Wirkmechanismus

The mechanism of action of (1S)-1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL involves:

    Molecular Targets: Binding to specific receptors or enzymes in biological systems.

    Pathways Involved: Modulating signaling pathways, such as neurotransmitter release or enzyme inhibition.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1R)-1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL: The enantiomer of the compound with different stereochemistry.

    1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL: A similar compound with a chlorine atom instead of fluorine.

    1-Amino-1-(4-fluoro-3-ethylphenyl)propan-2-OL: A compound with an ethyl group instead of a methyl group.

Uniqueness

(1S)-1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL is unique due to its specific stereochemistry and the presence of a fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Eigenschaften

Molekularformel

C10H14FNO

Molekulargewicht

183.22 g/mol

IUPAC-Name

(1S)-1-amino-1-(4-fluoro-3-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H14FNO/c1-6-5-8(3-4-9(6)11)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7?,10-/m1/s1

InChI-Schlüssel

FSABZFYFIIFJAQ-OMNKOJBGSA-N

Isomerische SMILES

CC1=C(C=CC(=C1)[C@@H](C(C)O)N)F

Kanonische SMILES

CC1=C(C=CC(=C1)C(C(C)O)N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.